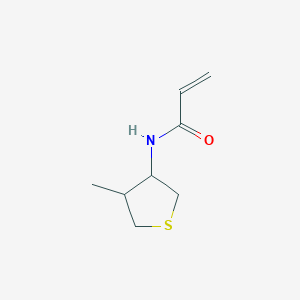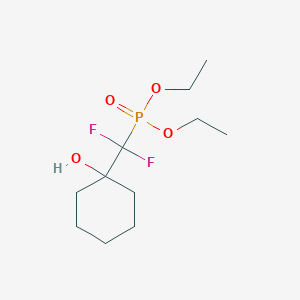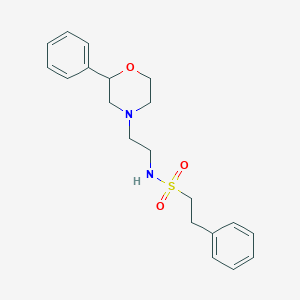
2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride, also known as Ro 15-4513, is a benzodiazepine derivative that has been extensively studied for its role in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Applications De Recherche Scientifique
1. Synthesis and Photophysical Properties
- 2,4-Dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride is used in the synthesis of various benzodiazepine derivatives. For instance, it has been involved in the synthesis of novel substituted 1,5-benzothiazepines incorporating the sulfonyl group, which were then further modified through reactions with different amines and compounds (Chhakra et al., 2019). Additionally, its derivatives have been studied for their photophysical properties, including dual emission and excimer fluorescence, indicating their potential use in advanced materials research (Qomi et al., 2017).
2. Chemical Transformations and Reactions
- The compound plays a role in various chemical transformations. For example, its derivatives have been used in the generation of structurally diverse libraries through alkylation and ring closure reactions, which is pivotal in the field of synthetic chemistry and drug design (Roman, 2013). Furthermore, reactions involving this compound have led to the synthesis of various heterocyclic compounds and derivatives, showcasing its versatility in chemical synthesis (Shibuya, 1981).
3. Antimicrobial and Antifungal Properties
- Derivatives of this chemical have been synthesized and evaluated for antimicrobial activities. The design and synthesis of new triazole derivatives containing the morpholine moiety, related to this compound, have shown significant antimicrobial properties (Sahin et al., 2012). Moreover, hydroxylated analogs of benzodiazepine, which include this compound, have been synthesized and shown potential as antioxidants and antifungals (Caiana et al., 2021).
Propriétés
IUPAC Name |
4-[(2,4-dimethyl-1H-1,5-benzodiazepin-8-yl)sulfonyl]morpholine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S.2ClH/c1-11-9-12(2)17-15-10-13(3-4-14(15)16-11)22(19,20)18-5-7-21-8-6-18;;/h3-4,9-10,17H,5-8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPYFYRNNAKENG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(N1)C=C(C=C2)S(=O)(=O)N3CCOCC3)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-8-(morpholine-4-sulfonyl)-1H-1,5-benzodiazepine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2360572.png)
![1-(4-Fluorophenyl)-2-((4-methoxy-3-methylphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2360573.png)

![Tert-butyl 9-azabicyclo[3.3.1]non-2-ene-9-carboxylate](/img/structure/B2360575.png)
![Tert-butyl 2-oxa-8-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2360576.png)

![Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2360580.png)

![(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}-3-fluoropiperidin-3-yl)methanol](/img/structure/B2360586.png)
![4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2360587.png)
![7-((3-chlorobenzyl)thio)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2360588.png)


